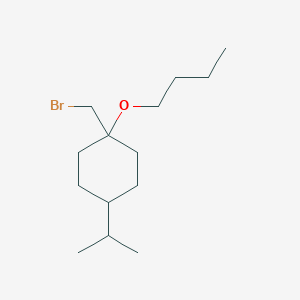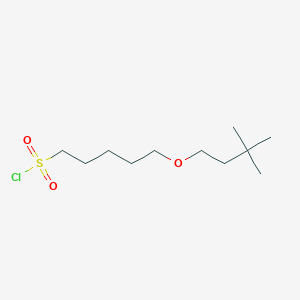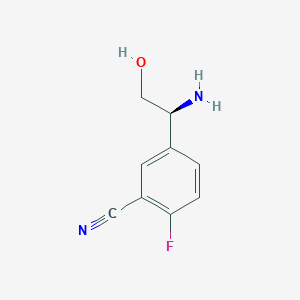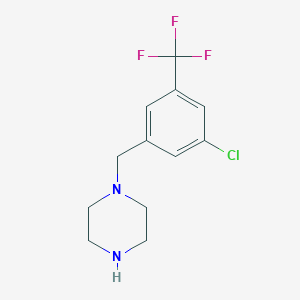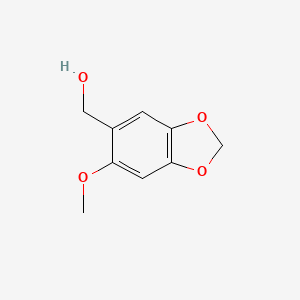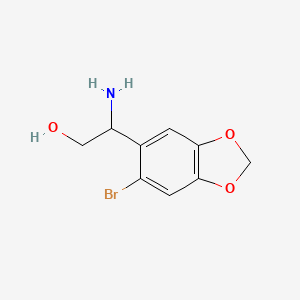
3-Ethenyl-1,1,2,2-tetramethylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethenyl-1,1,2,2-tetramethylcyclopropane is an organic compound with the molecular formula C9H14 It is a derivative of cyclopropane, characterized by the presence of an ethenyl group and four methyl groups attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyl-1,1,2,2-tetramethylcyclopropane typically involves the reaction of 1,1,2,2-tetramethylcyclopropane with an appropriate ethenylating agent under controlled conditions. One common method is the use of a Grignard reagent, such as vinylmagnesium bromide, which reacts with the cyclopropane derivative to introduce the ethenyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethenyl-1,1,2,2-tetramethylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can participate in substitution reactions where the ethenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of 3-ethyl-1,1,2,2-tetramethylcyclopropane.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Ethenyl-1,1,2,2-tetramethylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in studying the effects of cyclopropane derivatives on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Ethenyl-1,1,2,2-tetramethylcyclopropane involves its interaction with specific molecular targets and pathways. The ethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopropane ring’s strain energy also plays a role in its chemical behavior, making it a reactive intermediate in many reactions.
Comparación Con Compuestos Similares
1,1,2,2-Tetramethylcyclopropane: Lacks the ethenyl group, making it less reactive in certain types of reactions.
3-Ethynyl-1,1,2,2-tetramethylcyclopropane: Contains an ethynyl group instead of an ethenyl group, leading to different reactivity and applications.
Uniqueness: 3-Ethenyl-1,1,2,2-tetramethylcyclopropane is unique due to the presence of the ethenyl group, which imparts specific reactivity and potential applications not seen in its analogs. The combination of the cyclopropane ring and the ethenyl group makes it a versatile compound in synthetic chemistry and various research fields.
Propiedades
Fórmula molecular |
C9H16 |
|---|---|
Peso molecular |
124.22 g/mol |
Nombre IUPAC |
3-ethenyl-1,1,2,2-tetramethylcyclopropane |
InChI |
InChI=1S/C9H16/c1-6-7-8(2,3)9(7,4)5/h6-7H,1H2,2-5H3 |
Clave InChI |
SRGGYROCXDXRDS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1(C)C)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




